7-BroMo-3-O-acetyl-pregnenolone

Analytical Chemistry Synthetic Intermediate Mass Spectrometry

Neurosteroid research often requires halogenated intermediates not served by standard pregnenolone. 7-Bromo-3-O-acetyl-pregnenolone (CAS 114417-65-1) fills this gap as a versatile, well-characterized building block. Key advantages: unique bromine isotopic pattern for LC-MS/MS internal standardization; reactive 7α-Br handle for nucleophilic substitution or cross-coupling; high lipophilicity (cLogP ~6.0) benchmark for membrane partitioning studies; orthogonal identity verification via melting point (125-127 °C) and solubility profile.

Molecular Formula C23H33BrO3
Molecular Weight 437.4 g/mol
Cat. No. B12285432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-BroMo-3-O-acetyl-pregnenolone
Molecular FormulaC23H33BrO3
Molecular Weight437.4 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C)C)Br)C
InChIInChI=1S/C23H33BrO3/c1-13(25)17-5-6-18-21-19(8-10-23(17,18)4)22(3)9-7-16(27-14(2)26)11-15(22)12-20(21)24/h12,16-21H,5-11H2,1-4H3
InChIKeyXBASGDGJPXJCNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity of 7-Bromo-3-O-Acetyl-Pregnenolone


7-Bromo-3-O-acetyl-pregnenolone (CAS: 114417-65-1) is a synthetic, halogenated derivative of the neurosteroid pregnenolone, specifically modified with a bromine atom at the 7α-position and an acetyl group at the 3β-hydroxyl . This compound is primarily utilized as a research tool to investigate structure-activity relationships (SAR) in neurosteroid signaling and to serve as a key intermediate for the synthesis of more complex steroidal analogs [1]. Its distinct chemical modifications differentiate it from the endogenous ligand and other closely related analogs, offering unique physicochemical properties such as altered molecular weight (437.41 g/mol), lipophilicity, and specific solubility characteristics that are critical for experimental design and formulation [2].

Non-Interchangeability of 7-Bromo-3-O-Acetyl-Pregnenolone


In the context of neurosteroid research, the substitution of 7-Bromo-3-O-acetyl-pregnenolone with unmodified pregnenolone, its sulfate, or other simple derivatives is invalid for experiments requiring precise molecular interactions. The introduction of the bulky, electron-withdrawing bromine atom at the 7α-position significantly alters the molecule's three-dimensional conformation, electronic distribution, and resultant binding profile to key neurosteroid targets, including the sigma-1 receptor and microtubule-associated proteins [1]. This structural change is not merely a conservative replacement; it creates a distinct pharmacological entity whose behavior in assays such as receptor binding, cellular uptake, and metabolic stability cannot be extrapolated from its parent compound [2]. The evidence below quantitatively establishes these non-interchangeable characteristics.

Quantitative Comparison Evidence for 7-Bromo-3-O-Acetyl-Pregnenolone


Molecular Weight & Halogen Signature for MS

The replacement of a hydrogen atom with a bromine atom at the 7-position of the steroidal backbone results in a 78.9 Da increase in molecular weight compared to the non-halogenated analog, pregnenolone acetate. Specifically, 7-Bromo-3-O-acetyl-pregnenolone has a molecular weight of 437.41 g/mol, while its direct comparator, pregnenolone acetate, has a molecular weight of 358.51 g/mol [1][2]. This 22% increase in mass provides a distinct, high-resolution signature in LC-MS and GC-MS analyses, enabling unambiguous differentiation and quantification of the compound in complex reaction mixtures, a feature not possible with the unmodified analog .

Analytical Chemistry Synthetic Intermediate Mass Spectrometry

Melting Point as Purity Check

The introduction of the bromine substituent and acetyl group at the 3-O position modifies the intermolecular forces within the crystal lattice, resulting in a quantifiable change in the compound's melting point. 7-Bromo-3-O-acetyl-pregnenolone exhibits a melting point of 125-127°C . This is significantly lower than the melting point of its comparator, pregnenolone acetate, which is reported in the range of 149-152°C [1]. This 24°C depression in melting point is a direct consequence of the halogen substitution and provides a straightforward, low-tech method (e.g., using a melting point apparatus) to verify compound identity and assess gross purity upon receipt, distinguishing it from the unhalogenated precursor.

Solid-State Chemistry Purity Analysis Material Handling

Solubility Profile for Solvent Selection

The substitution pattern on the steroid backbone directly influences the compound's solubility in common organic solvents. Vendor technical data sheets confirm that 7-Bromo-3-O-acetyl-pregnenolone is soluble in Dichloromethane, Ethyl Acetate, and Methanol [1]. This is a class-level characteristic for halogenated steroidal acetates, which exhibit enhanced solubility in moderately polar, aprotic solvents like ethyl acetate compared to the more polar or non-polar preferences of other neurosteroid derivatives such as 7α-hydroxypregnenolone or pregnenolone sulfate [2]. This specific solubility profile dictates the appropriate solvent for creating stock solutions for biological assays and for performing subsequent synthetic reactions like hydrolysis or dehalogenation.

Pre-formulation Assay Development Solvent Compatibility

Lipophilicity Impact on Membrane Permeability

The substitution of a hydrogen atom at the 7α-position with a bromine atom is predicted to increase the compound's lipophilicity, a key determinant of membrane permeability and non-specific binding. Based on quantitative structure-property relationship (QSPR) models from Mol-Instincts, the calculated LogP (octanol-water partition coefficient) for 7-Bromo-3-O-acetyl-pregnenolone is 6.0 [1]. This is significantly higher than the calculated LogP of approximately 5.1 for the parent compound, pregnenolone acetate [2]. This +0.9 unit increase in LogP corresponds to an approximate 8-fold increase in the octanol/water partition ratio, indicating a substantially greater tendency for this brominated derivative to partition into lipid bilayers.

Computational Chemistry Pharmacokinetics Structure-Activity Relationship

Divergent Neurosteroid Receptor Interaction

The 7α-bromine substitution creates a sterically hindered and electronically altered pharmacophore, which is hypothesized to differentially modulate binding to neurosteroid targets such as the sigma-1 receptor. While quantitative binding data (Ki) for 7-Bromo-3-O-acetyl-pregnenolone is not yet available in the primary literature, the chemical modification is known to be a critical determinant of activity in this class of compounds [1]. For context, the endogenous 7α-hydroxypregnenolone is a key neuronal modulator of locomotion [2]. The brominated analog's distinct molecular shape prevents it from being a simple bioisostere; its interaction with the sigma-1 receptor and other targets is predicted to be non-equivalent to that of pregnenolone (pKi = 6.15 at testosterone binding globulin [3]) or its 7-hydroxy derivatives.

Neuropharmacology Receptor Binding Sigma-1 Receptor

Applications of 7-Bromo-3-O-Acetyl-Pregnenolone


Internal Standard for Pregnenolone MS Assays

Leveraging its unique molecular weight of 437.41 g/mol and distinct isotopic pattern from the bromine atom [1], 7-Bromo-3-O-acetyl-pregnenolone serves as an ideal internal standard or surrogate analyte in LC-MS/MS methods. When quantifying endogenous pregnenolone (MW 316.48) or pregnenolone acetate (MW 358.51) in biological matrices, this compound provides a chromatographically similar but spectrally distinct signal. This eliminates ion suppression issues and ensures precise, matrix-independent quantification that is unattainable with deuterated analogs of the parent compounds which may have low isotopic purity or exchange issues. This is a critical application for pharmacokinetic and neuroendocrine studies requiring high analytical accuracy.

Synthetic Intermediate for 7-Substituted Probes

The 7α-bromo substituent in 7-Bromo-3-O-acetyl-pregnenolone is a versatile synthetic handle that can undergo nucleophilic substitution, metal-halogen exchange, or radical reactions to install a diverse array of functional groups (e.g., hydroxyl, alkyl, aryl, or amino) at the 7-position . This makes it a far superior intermediate compared to the inert, non-halogenated pregnenolone acetate for the construction of focused libraries of 7-modified neurosteroids. Its specific solubility profile in solvents like dichloromethane and ethyl acetate [2] further facilitates these transformations, allowing for high-yielding and reproducible synthetic protocols.

Probe for Lipophilicity-Membrane Interactions

With a calculated LogP of approximately 6.0 [3], 7-Bromo-3-O-acetyl-pregnenolone is significantly more lipophilic than its parent compound, pregnenolone acetate (cLogP 5.1) [4]. This property makes it an ideal tool compound for structure-activity relationship (SAR) studies designed to decouple the effects of specific receptor binding from non-specific membrane partitioning. In assays measuring cellular uptake, blood-brain barrier penetration in model systems, or passive diffusion through artificial lipid membranes, this compound can serve as a high-lipophilicity benchmark, providing critical insight into how this physicochemical property governs the behavior of neuroactive steroids.

QC & Authentication for Compound Repositories

The well-defined, and significantly different, physicochemical properties of 7-Bromo-3-O-acetyl-pregnenolone provide a robust set of parameters for compound identity verification. Its specific melting point of 125-127°C and solubility profile in ethyl acetate and methanol [2] allow for rapid, orthogonal authentication of received material, distinguishing it from commonly confused or mislabeled samples of pregnenolone acetate (m.p. 149-152°C [5]) or 7α-hydroxypregnenolone. This is a crucial step for biobanks, core facilities, and industrial compound libraries to ensure the integrity and traceability of their chemical inventory before distribution for high-value research.

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